4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether
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Overview
Description
4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and thiophene derivatives. The key steps in the synthesis may include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Cyclization: Formation of the pyrazolo[1,5-C][1,3]benzoxazine core through cyclization reactions.
Etherification: Attachment of the phenyl methyl ether group.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
Comparison with Similar Compounds
Similar Compounds
4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether: shares similarities with other pyrazolo[1,5-C][1,3]benzoxazine derivatives.
Other brominated aromatic compounds: These compounds may have similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17BrN2O2S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
9-bromo-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H17BrN2O2S/c1-25-15-7-4-13(5-8-15)21-24-18(12-17(23-24)20-3-2-10-27-20)16-11-14(22)6-9-19(16)26-21/h2-11,18,21H,12H2,1H3 |
InChI Key |
QKMQPWRNLSJQFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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